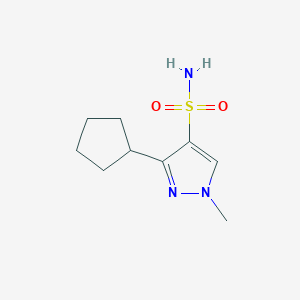

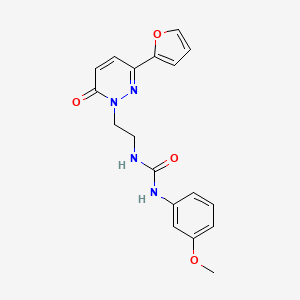

![molecular formula C19H17N3O3 B2712226 N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide CAS No. 1645508-41-3](/img/structure/B2712226.png)

N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, boiling point, melting point, and molecular weight. Unfortunately, specific physical and chemical properties for “N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide” are not available in the literature .科学的研究の応用

Chromogenic Detection of Cyanide

The heterocyclic compounds designed for colorimetric detection of cyanide, integrating a benzooxazine ring with an indoline fragment, demonstrate the potential application of N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide in environmental monitoring. These compounds, upon interaction with cyanide, undergo transformation into cyanoamines, leading to the appearance of an intense band in the visible region of the absorption spectrum. This chromogenic process is highly efficient and can detect micromolar concentrations of cyanide in water without interference from halide anions, highlighting its utility in the convenient determination of this toxic anion in aqueous environments (Tomasulo, Raymo, Sortino, & White, 2006).

Photoluminescent Materials for pH Sensing

The development of 6-Amino-8-cyanobenzo[1, 2-b]indolizines, exhibiting reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation, suggests a potential application for N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide in developing novel photoluminescent materials for pH sensing. The unusual blue-shifted acid-responsive photoluminescence behavior of these materials, due to C-protonation rather than N-protonation, paves the way for their use in various fields, including biochemical sensors and environmental monitoring (Outlaw, Bragg, Townsend, & Zhou, 2016).

Synthesis of Indolizine Derivatives

The novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives demonstrates the chemical versatility of N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide. This synthesis process, involving alkyl or aryl isocyanides and pyridine-2-carbaldehyde, highlights the compound's potential as a precursor in pharmaceutical and material science research, enabling the efficient production of various indolizine derivatives without the need for prior activation or modification (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).

Anticancer and Antituberculosis Activity

The synthesis and evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives for their in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity underscore the biomedical research potential of N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide derivatives. Molecular docking studies supporting the anticancer activity of these molecules suggest their applicability in developing new therapeutic agents against various diseases (Mahanthesha, Suresh, & Naik, 2022).

作用機序

将来の方向性

The future directions for research on “N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide” could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored .

特性

IUPAC Name |

N-[cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-24-17-8-5-7-15(18(17)25-2)16(11-20)21-19(23)13-10-14-6-3-4-9-22(14)12-13/h3-10,12,16H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRYXOOJTIVNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

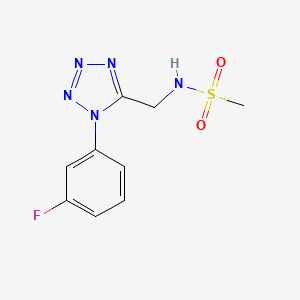

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2712152.png)

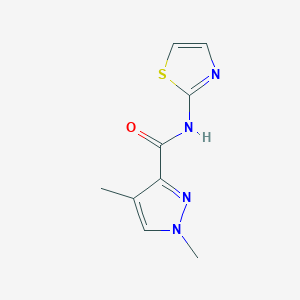

![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2712155.png)

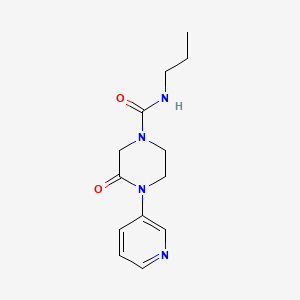

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2712161.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2712162.png)

![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)